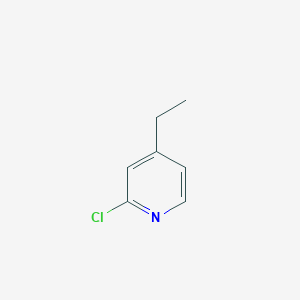

2-Chloro-4-ethylpyridine

概要

説明

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-Chloro-4-ethylpyridine, often involves nucleophilic substitution reactions, ligand exchange processes, or specific functional group transformations. A notable example includes the synthesis of similar compounds through ligand exchange at elevated temperatures, showcasing the versatility of pyridine derivatives in organic synthesis (Carlin & Mccarley, 1989).

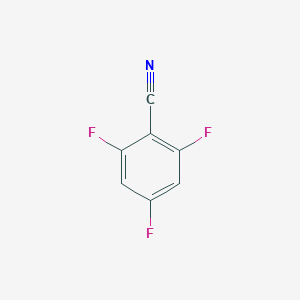

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 2-Chloro-4-ethylpyridine, is characterized by X-ray diffraction studies, revealing detailed insights into their crystal packing, hydrogen bonding, and π⋯π stacking interactions. These structural features play a critical role in determining the reactivity and physical properties of these compounds (Jukić et al., 2010).

Chemical Reactions and Properties

2-Chloro-4-ethylpyridine participates in various chemical reactions, demonstrating its role as a versatile reagent. For instance, its involvement in the synthesis of complexes through ligand exchange and the oxidative addition of hydrogen chloride illustrates its chemical reactivity and utility in forming complex molecular structures (Carlin & Mccarley, 1989).

Physical Properties Analysis

The physical properties of 2-Chloro-4-ethylpyridine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. X-ray diffraction studies provide valuable information on the crystal packing and hydrogen bonding interactions, which are essential for understanding the compound's physical characteristics (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-ethylpyridine, including reactivity towards various reagents and participation in chemical transformations, highlight its importance in synthetic chemistry. Its ability to undergo ligand exchange and react with hydrogen chloride to form complex structures exemplifies its chemical versatility (Carlin & Mccarley, 1989).

科学的研究の応用

Corrosion Inhibition

The adsorption of 4-ethylpyridine on steel surfaces has been shown to reduce corrosion rates by 80%, making it a valuable material in corrosion prevention (Annand, Hurd, & Hackerman, 1965).

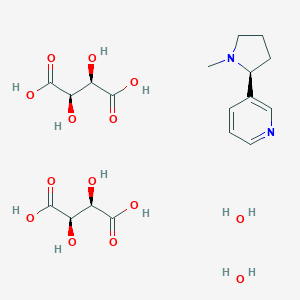

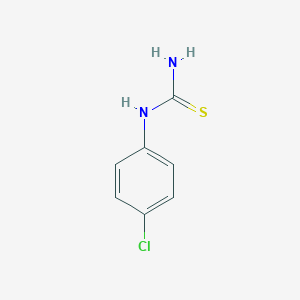

Pharmaceutical Applications

2-ethylpyridine-4-carbothioamide demonstrates potential as an anti-tubercular agent due to its stable vibrational spectroscopic properties (Muthu, Ramachandran, & Uma maheswari, 2012).

Chromatography

In supercritical fluid chromatography, polymer-based pyridine stationary phases offer improved chromatographic performance and selectivity, thanks to their ability to retain substances and shield residual silanol groups (West et al., 2018).

Chemical Complexes

The formation of syn- and anti-forms of iodo bridged dinuclear complexes in solution is influenced by the electronic and steric effects of pyridine substituents in [PtMe3L2I] complexes (Ghosh, Lentz, & Schlecht, 2015).

Electrowinning

The combination of antimony with 4-ethylpyridine enhances current efficiency and zinc morphology in zinc electrowinning from acidic sulfate solutions (Das, Singh, & Hefter, 1997).

Antimicrobial Studies

Some synthesized compounds with 4-ethylpyridine exhibit significant antimicrobial activity against bacteria and fungi, particularly compounds 8c and 8d (Gaonkar, Rai, & Prabhuswamy, 2006).

Catalysis and Coordination Chemistry

Various studies have explored the roles of 4-ethylpyridine and related compounds in the formation of coordination complexes, catalysis, and magnetic properties in chemistry, further highlighting the versatility of this compound in scientific research.

Safety And Hazards

将来の方向性

The future directions of “2-Chloro-4-ethylpyridine” and similar compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals, materials science, and more. However, specific future directions for “2-Chloro-4-ethylpyridine” are not mentioned in the sources.

Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when dealing with chemicals. Stay safe!

特性

IUPAC Name |

2-chloro-4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZPTMALUBBXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394697 | |

| Record name | 2-chloro-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethylpyridine | |

CAS RN |

40325-11-9 | |

| Record name | 2-chloro-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)